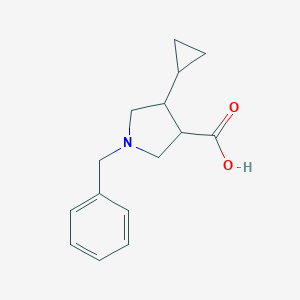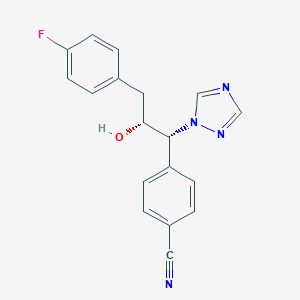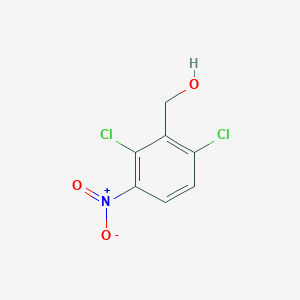
1-(2,2,2-Trifluorethyl)piperidin-4-amin
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)piperidin-4-amine, also known as 1-(2,2,2-trifluoroethyl)piperidine or TFEPA, is an organic compound with the molecular formula C5H10F3N. It is an amine compound with the nitrogen atom at the center of the molecule and three fluorine atoms attached to the nitrogen atom. TFEPA is a colorless liquid with a boiling point of 59 °C and a melting point of -50 °C. It is used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt der organischen Synthese
“1-(2,2,2-Trifluorethyl)piperidin-4-amin” wird häufig als Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Synthese verschiedener organischer Verbindungen, da es chemische Reaktionen fördern kann .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie wird diese Verbindung häufig verwendet . Sie ist an der Synthese verschiedener Medikamente beteiligt und trägt zu deren chemischer Struktur bei und verbessert deren Wirksamkeit.
Entwicklung von Akariziden
Die Verbindung wurde bei der Entwicklung neuer Akarizide eingesetzt . So wurde es beispielsweise bei der Synthese von HNPC-A188 verwendet, einem neuartigen Akarizid, das eine ausgezeichnete akarizide Wirkung zeigt .
Entwicklung von Pestiziden
“this compound” hat potenzielle Anwendungen bei der Entwicklung von Pestiziden . Seine Derivate haben eine ausgezeichnete biologische Aktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Pestiziden macht .
Anwendungen der Fluoroalkylschwefelgruppe
Die Verbindung enthält eine Fluoroalkylschwefelgruppe, die ein wichtiger Bestandteil einiger Pestizide ist, die zur Bekämpfung von Milben an Pflanzen verwendet werden . Diese Gruppe kann die lipophilen pharmakokinetischen Eigenschaften von Arzneimittelmolekülen erheblich verbessern .
Forschung zur Behandlung von Migräne
Es laufen laufende Forschungsarbeiten zur Verwendung von Verbindungen, die eine Trifluorethylgruppe enthalten, zur Behandlung von Migräne
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .
Wirkmechanismus
Target of Action
It is often used as a building block in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
The compound’s role as a building block suggests it may be involved in a wide range of biochemical reactions, depending on the specific compounds it is used to synthesize .
Result of Action
As a building block in pharmaceutical synthesis, the effects of this compound would largely depend on the specific drugs it is used to create .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585537 | |
| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187217-99-8 | |
| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


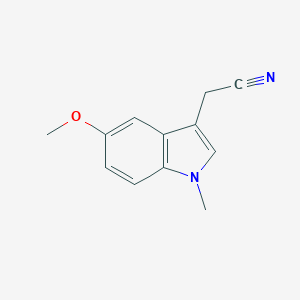
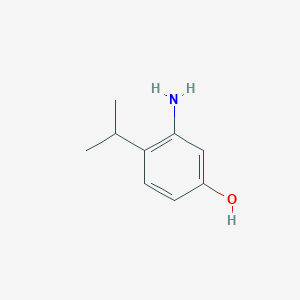

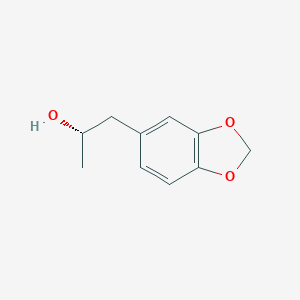
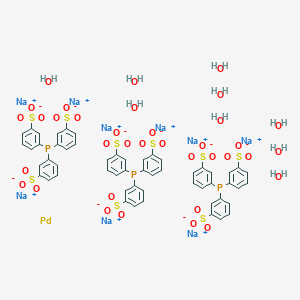



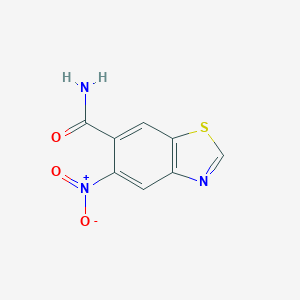
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
